molecular formula C15H23NO2S B1678097 Pridopidine CAS No. 346688-38-8

Pridopidine

Cat. No.: B1678097
CAS No.: 346688-38-8
M. Wt: 281.4 g/mol
InChI Key: YGKUEOZJFIXDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pridopidine is an orally administered small molecule investigational drug. It is a selective and potent Sigma-1 Receptor agonist, currently being developed by Prilenia Therapeutics. This compound is in late-stage clinical development for treating neurodegenerative diseases such as Huntington’s disease and amyotrophic lateral sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pridopidine involves multiple steps, starting with the preparation of the core piperidine structure. The key steps include:

    Formation of Piperidine Core: The piperidine core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Substitution Reactions: The core structure undergoes substitution reactions to introduce the propyl and methylsulfonyl groups.

    Final Assembly: The final product is obtained through purification and crystallization processes.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it back to the corresponding sulfide.

    Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed:

Scientific Research Applications

Huntington's Disease

Pridopidine has been extensively studied for its efficacy in Huntington's disease, a neurodegenerative disorder characterized by motor dysfunction and cognitive decline.

  • Clinical Trials : The most significant studies include the PROOF-HD trial, which demonstrated clinically meaningful improvements in motor function among patients not on neuroleptics. Although it did not meet its primary endpoint, secondary measures indicated positive effects on motor scores .
  • Meta-Analysis Findings : A meta-analysis pooling data from four randomized controlled trials involving 1,119 patients showed that higher doses of this compound (≥90 mg/day) significantly improved the Unified Huntington's Disease Rating Scale-modified Motor Score compared to placebo, while maintaining a safety profile similar to that of placebo .

Amyotrophic Lateral Sclerosis

This compound is also being investigated for its potential in treating amyotrophic lateral sclerosis. Early results from the Healey ALS platform trial indicate that this compound may have beneficial effects on symptoms associated with this condition, although detailed outcomes are still pending .

Safety and Tolerability

In clinical studies, this compound has shown a favorable safety profile. Common adverse events reported include falls, nausea, diarrhea, and cold-like symptoms. Importantly, no serious treatment-related adverse events have been observed, suggesting that this compound is well-tolerated among patients with neurodegenerative diseases .

Summary of Clinical Findings

Study/TrialConditionKey FindingsDosage
PROOF-HDHuntington's DiseaseClinically meaningful improvements in motor function45 mg twice dailyPositive effects observed
PRIDE-HDHuntington's DiseaseSignificant improvement in modified Motor Score at higher doses≥90 mg/dayImproved motor function
Healey ALS TrialAmyotrophic Lateral SclerosisPreliminary findings suggest potential benefits for ALS symptomsTBDFurther analysis needed

Mechanism of Action

Pridopidine works by binding and activating the Sigma-1 Receptor located at the mitochondria-associated membrane of the endoplasmic reticulum. The Sigma-1 Receptor regulates key cellular processes crucial to neuronal health and survival. Activation of the Sigma-1 Receptor by this compound demonstrates neuroprotective effects, including enhancing mitochondrial function, reducing endoplasmic reticulum stress, and restoring synaptic plasticity .

Comparison with Similar Compounds

    Dextromethorphan: Another Sigma-1 Receptor agonist with neuroprotective properties.

    Fluvoxamine: An antidepressant that also acts on the Sigma-1 Receptor.

    Donepezil: Used in Alzheimer’s disease, has Sigma-1 Receptor agonist activity.

Comparison: Pridopidine is unique in its high selectivity and potency for the Sigma-1 Receptor. Unlike other compounds, this compound has shown consistent treatment benefits across multiple independent measures important to patients with neurodegenerative diseases. Its robust occupancy of the Sigma-1 Receptor with minimal interaction with other receptors sets it apart from similar compounds .

Biological Activity

Pridopidine is a small molecule compound currently under investigation for its therapeutic potential in Huntington's disease (HD) and other neurodegenerative disorders. Its biological activity is primarily attributed to its interaction with the sigma-1 receptor (S1R), which plays a critical role in neuroprotection, neuroplasticity, and the modulation of dopaminergic signaling. This article reviews the biological activity of this compound, summarizing key research findings, clinical trial outcomes, and relevant case studies.

This compound exhibits high binding affinity to the sigma-1 receptor, a chaperone protein involved in cellular defense mechanisms. It promotes neurorestoration and offers neuroprotective effects by enhancing dopaminergic signaling and reducing neuroinflammation. Studies have shown that this compound can improve motor function and behavioral states in models of neurodegeneration without significant adverse effects on normal mental activity .

Efficacy in Huntington's Disease

This compound has been evaluated in several clinical trials for its efficacy in improving motor function and overall functional capacity in patients with HD. The following table summarizes key findings from notable studies:

StudyDosageDurationKey Findings
PRIDE-HD45 mg BID52 weeksSignificant reduction in Total Functional Capacity (TFC) decline compared to placebo .
Phase 3 TrialVaries (up to 90 mg/day)78 weeksImproved Unified Huntington's Disease Rating Scale (UHDRS) scores; better than placebo across all endpoints .
Neuroprotection Study0.3 mg/kg and 1 mg/kg5 weeksImproved behavioral deficits in parkinsonian models; protection of nigral dopamine neurons .

Summary of Clinical Outcomes

  • Motor Function Improvement : In pooled analyses from multiple randomized controlled trials (RCTs), patients receiving this compound showed a statistically significant improvement in the modified motor score (mMS) compared to placebo (MD −0.79, p = 0.02) .
  • Functional Capacity : In the PRIDE-HD study, patients on a regimen of 45 mg BID demonstrated a nominally significant reduction in TFC decline at 52 weeks .
  • Safety Profile : this compound's safety profile was comparable to placebo, with no significant increase in adverse events reported, although higher doses did correlate with increased reports of mild adverse effects such as nasopharyngitis and insomnia .

Case Studies and Research Insights

In animal models, particularly those simulating parkinsonian symptoms, this compound has shown promise for functional neurorestoration. A study involving unilateral 6-hydroxydopamine (6-OHDA) lesions demonstrated that low doses of this compound significantly improved motor deficits and protected dopaminergic neurons . This suggests that this compound may not only alleviate symptoms but also modify disease progression.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of pridopidine in neurodegenerative models?

this compound exerts therapeutic effects primarily through high-affinity agonism of the Sigma-1 receptor (S1R), with a reported Ki of 69.7 nM for rat S1R and 81.7 nM for human S1R . This activity modulates neuroprotective pathways, including BDNF secretion, calcium signaling, and mitochondrial function, which are impaired in neurodegenerative diseases. Earlier hypotheses attributing effects to low-affinity D2 receptor (D2R) antagonism (Ki ~10 µM) were insufficient to explain observed neurorestoration, as demonstrated in D2R-knockout models . S1R activation stabilizes synaptic plasticity and reduces endoplasmic reticulum (ER) stress, as shown in Huntington’s disease (HD) and Parkinson’s disease (PD) models .

Q. How does this compound’s pharmacokinetic profile influence dosing in preclinical studies?

this compound exhibits rapid absorption (Tmax = 0.25 h) and clearance, with brain free concentrations reaching 195–600 nM at doses of 0.3–1 mg/kg in mice . Protein binding assays indicate ~50% unbound fraction in brain tissue, enabling S1R occupancy exceeding 90% at Cmax . These pharmacokinetic properties necessitate twice-daily dosing in clinical trials (e.g., 45 mg BID in PROOF-HD) to maintain therapeutic S1R engagement .

Q. What molecular pathways are modulated by this compound via S1R activation?

Key pathways include:

  • BDNF secretion : S1R-dependent enhancement of BDNF axonal transport and synaptic activity, critical for neuronal survival .
  • Calcium homeostasis : Normalization of ER Ca²⁺ release and store-operated calcium entry in HD models .
  • AKT/PI3K and glucocorticoid receptor (GR) pathways : Upregulation promotes neuronal plasticity and survival .
  • Reduction of mHTT aggregates : Observed in SOD1G93A ALS and R6/2 HD mice .

Advanced Research Questions

Q. Why do clinical trials show inconsistent efficacy for this compound in motor symptoms versus functional capacity in HD?

Discrepancies arise from endpoint selection and confounding factors:

  • Primary endpoints : Trials like PRIDE-HD (NCT02006472) and PROOF-HD (NCT04556656) prioritized motor scores (UHDRS-TMS), which showed no significant improvement, whereas exploratory endpoints like Total Functional Capacity (TFC) revealed delayed decline (e.g., 0.87-point difference at 52 weeks, p=0.003) .
  • Concomitant medications : Antipsychotics and anti-chorea therapies masked this compound’s effects on TFC. Subgroup analyses excluding these medications showed nominally significant benefits in cUHDRS (p<0.05) .
  • Disease stage : Early-stage HD patients exhibited more pronounced TFC stabilization, suggesting therapeutic windows for intervention .

Q. What methodological considerations are critical for preclinical studies evaluating this compound’s neuroprotection?

  • Model selection : Use validated models (e.g., 6-OHDA PD mice, YAC128 HD mice) with region-specific neurodegeneration to mimic human pathology .
  • Treatment timing : Early intervention in YAC128 mice improved transcriptional and behavioral deficits, whereas late treatment had limited efficacy .
  • Outcome measures : Combine behavioral assays (e.g., rotarod) with biomarkers like striatal BDNF levels or plasma neurofilament light chain (NfL) .

Q. How do confounding factors impact this compound’s clinical trial interpretation?

  • Concomitant medications : Antipsychotics (e.g., tetrabenazine) and anti-chorea drugs alter dopamine signaling, complicating this compound’s S1R-mediated effects. Pooled analyses of PRIDE-HD and PROOF-HD showed TFC benefits only in medication-free subgroups .
  • Trial duration : Short-term trials (e.g., HART, 12 weeks) may miss delayed neurorestoration, whereas Open-HART (5-year extension) demonstrated slower TFC decline (p<0.01) .

Q. What are the implications of this compound’s concentration-QTc relationship for clinical safety?

A C-QTc analysis from PRIDE-HD found a slope of 0.012 ms per ng/mL, predicting a ΔΔQTcF of 6.6 ms at 45 mg BID—below regulatory concern thresholds. No torsade de pointes or QTcF ≥500 ms were observed in pooled safety data (1,300 patients) .

Q. How do species differences in S1R affinity affect translational research?

this compound’s S1R Ki varies between rats (69.7 nM) and humans (81.7 nM), necessitating dose adjustments in preclinical models. Brain free concentrations in mice (195–600 nM) exceed human CSF levels (~20 nM), highlighting the need for interspecies pharmacokinetic scaling .

Properties

IUPAC Name

4-(3-methylsulfonylphenyl)-1-propylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-6,12-13H,3,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKUEOZJFIXDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188225
Record name Pridopidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

ACR16 belongs to a novel class of drugs, characterised as dopaminergic stabilisers, CNS active compounds that can both enhance and counteract dopaminergic effects in the brain depending on the initial level of dopaminergic activity. ARC16 works to "smooth" the many functions of this neurotransmitter chemical in striatum and other areas of the brain. Thus they have the ability to stabilize behavioural and motor disturbances caused by neurological and psychiatric disorders. They do this in pathological states without compromising normal thought processes or motor functions.
Record name ACR-16
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05371
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

346688-38-8
Record name Pridopidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346688-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pridopidine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346688388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pridopidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11947
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pridopidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pridopidine free base
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRIDOPIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4TW8S2VK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.